6-Nitro-1,2-benzoxazole-3-carboxamide
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Overview
Description
6-Nitro-1,2-benzoxazole-3-carboxamide: is a chemical compound with the molecular formula C8H5N3O4 It is characterized by the presence of a benzoxazole ring substituted with a nitro group at the 6-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1,2-benzoxazole-3-carboxamide typically involves the nitration of 1,2-benzoxazole followed by the introduction of the carboxamide group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrobenzoxazole is then reacted with an appropriate amine to form the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 6-Amino-1,2-benzoxazole-3-carboxamide.
Substitution: Various substituted benzoxazole derivatives.
Hydrolysis: 6-Nitro-1,2-benzoxazole-3-carboxylic acid and corresponding amine.
Scientific Research Applications
Chemistry: 6-Nitro-1,2-benzoxazole-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development .
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in the development of new therapeutic agents. Its derivatives are tested for efficacy and safety in preclinical studies .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 6-nitro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The carboxamide group may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
6-Nitro-1,2-benzoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
6-Amino-1,2-benzoxazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
1,2-Benzoxazole-3-carboxamide: Lacks the nitro group at the 6-position.
Uniqueness: 6-Nitro-1,2-benzoxazole-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-8(12)7-5-2-1-4(11(13)14)3-6(5)15-10-7/h1-3H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCCQPWDYRRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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